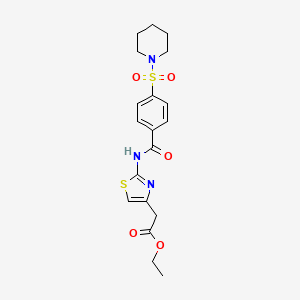

Ethyl 2-(2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazol-4-yl)acetate

Description

Ethyl 2-(2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazol-4-yl)acetate is a thiazole-based compound featuring a piperidinylsulfonyl benzamide substituent and an ethyl acetate ester group. Its structure combines a thiazole core with a sulfonamide-linked piperidine moiety, which may enhance lipophilicity and influence pharmacokinetic properties such as membrane permeability or metabolic stability.

Properties

IUPAC Name |

ethyl 2-[2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O5S2/c1-2-27-17(23)12-15-13-28-19(20-15)21-18(24)14-6-8-16(9-7-14)29(25,26)22-10-4-3-5-11-22/h6-9,13H,2-5,10-12H2,1H3,(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXTXRVUAMTCLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that similar compounds, such as ethyl oxo(piperidin-1-yl)acetate, catalyze the cis-trans isomerization of proline imidic peptide bonds in oligopeptides.

Mode of Action

Based on its structural similarity to ethyl oxo(piperidin-1-yl)acetate, it may interact with its targets by catalyzing the cis-trans isomerization of proline imidic peptide bonds in oligopeptides. This process accelerates the folding of proteins, which can have significant effects on cellular processes.

Biochemical Pathways

The cis-trans isomerization of proline imidic peptide bonds in oligopeptides, a process possibly catalyzed by this compound, plays a crucial role in protein folding. Misfolded proteins can lead to various diseases, so this compound may have potential therapeutic applications.

Biological Activity

Ethyl 2-(2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazol-4-yl)acetate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes available research findings regarding its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

- Molecular Formula : C18H22N4O5S

- Molecular Weight : 470.58 g/mol

- IUPAC Name : Ethyl 2-((5-(4-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

- CAS Number : 392318-68-2

Anticancer Activity

Recent studies have investigated the anticancer activity of this compound and related derivatives. The following table summarizes findings related to its cytotoxic effects:

| Cell Line | IC50 Value (mmol/L) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.084 ± 0.020 | |

| A549 (Lung Cancer) | 0.034 ± 0.008 | |

| NIH3T3 (Non-cancer) | Not specified | Comparison for selectivity |

The compound showed significant cytotoxicity against MCF-7 and A549 tumor cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutic agents like cisplatin.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis through intrinsic and extrinsic pathways in cancer cells.

- Inhibition of Key Signaling Pathways : Thiazole derivatives have demonstrated the ability to inhibit critical pathways involved in tumor growth and metastasis.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound helps in optimizing its biological activity. Modifications to the piperidine ring, sulfonamide group, and thiazole moiety can significantly influence the compound's potency and selectivity against cancer cells.

Case Studies

Several studies have highlighted the potential of thiazole derivatives in cancer therapy:

- Study on MCF-7 Cells : A study indicated that compounds similar to this compound induce cell cycle arrest and apoptosis in breast cancer cells through mitochondrial pathways.

- In Vivo Studies : Animal models treated with thiazole derivatives exhibited reduced tumor growth rates and improved survival rates compared to controls, supporting the compound's therapeutic potential.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s key structural features are compared below with derivatives sharing the thiazole-acetate core or sulfonamide pharmacophore.

Key Observations:

Piperidinylsulfonyl vs. This substitution may alter binding interactions in biological targets . Molecular weight differences (~439 vs. target compound’s ~453 g/mol) reflect substituent bulk.

Thiazole-Acetate Core Variations ():

- Hydroxyphenyl () and trifluoromethoxyphenyl () substituents introduce polarity or electron-withdrawing effects, impacting reactivity and solubility.

- Urea derivatives () exhibit higher molecular weights (~514–548 g/mol) due to extended substituents, which may limit bioavailability compared to the target compound .

- Benzisothiazolone analogs (e.g., Compound 2) show antiviral activity (EC₅₀: 2.68 µM), suggesting that the thiazole-acetate scaffold is compatible with targeting viral mechanisms. The target compound’s piperidinylsulfonyl group could enhance target affinity or stability .

Pharmacokinetic and Physicochemical Properties

- Molecular Weight: The target compound (~453 g/mol) falls within the acceptable range for oral bioavailability (Rule of Five), unlike heavier urea derivatives (>500 g/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.